3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected amino acid is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-throughput techniques and advanced purification methods ensures the efficient production of high-purity 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The Fmoc group is typically removed using piperidine in DMF.
Major Products
The major products formed from these reactions include the corresponding oxidized or reduced derivatives and the deprotected amino acid .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other functional groups. Upon removal of the Fmoc group, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s unique structure enables it to interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-pentenoic acid
- (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other Fmoc-protected amino acids and makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C24H21NO5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)21(23(27)28)13-25-24(29)30-14-22-19-10-3-1-8-17(19)18-9-2-4-11-20(18)22/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) |
InChI Key |
SGHLRTNPVLYSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC(=CC=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.